6-Fluoroquinoxaline

Vue d'ensemble

Description

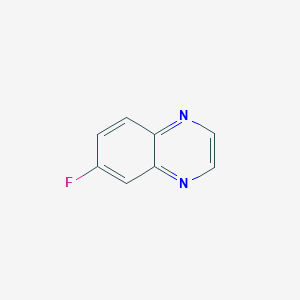

6-Fluoroquinoxaline (C₈H₅FN₂; CAS: 1644-14-0) is a fluorinated heterocyclic compound characterized by a quinoxaline backbone with a fluorine atom at the 6-position. Its molecular weight is 148.14 g/mol, and it is typically stored under dry, sealed conditions at room temperature . The compound is a key intermediate in synthesizing biologically active derivatives, particularly 6-aminoquinoxalines, via nucleophilic aromatic substitution (SNAr) reactions. Microwave irradiation (200°C, DMSO solvent) optimizes these reactions, achieving yields up to 93% . Derivatives of this compound have demonstrated inhibitory activity against JNK Stimulatory Phosphatase-1 (JSP-1), highlighting its pharmaceutical relevance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Fluoroquinoxaline can be synthesized through several methods. One common approach involves the nucleophilic substitution of this compound with amines and nitrogen-containing heterocycles under microwave irradiation. This method is efficient and yields high purity products . Another method involves the condensation of ortho-phenylenediamines with 1,2-dioxo compounds, followed by nucleophilic substitution of haloquinoxalines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation in industrial settings has been explored to enhance reaction rates and reduce energy consumption .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoroquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the fluorine atom is replaced by nucleophiles such as amines and nitrogen-containing heterocycles.

Oxidation and Reduction: These reactions can modify the quinoxaline ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines and nitrogen-containing heterocycles are used under microwave irradiation.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Major Products Formed:

Nucleophilic Substitution: The major products are 6-aminoquinoxalines and other substituted quinoxalines.

Oxidation and Reduction: These reactions yield various quinoxaline derivatives with modified functional groups.

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the potential of 6-fluoroquinoxaline derivatives as antiviral agents. For instance, compounds derived from this compound have shown activity against viruses such as Coxsackievirus B5 (CBV5). One notable derivative exhibited an EC50 value of 0.09 µM against CBV5 while demonstrating no cytotoxicity towards Vero-76 cells, indicating its potential as a therapeutic agent .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Target | EC50 (µM) | Cytotoxicity |

|---|---|---|---|

| Compound 11 | CBV5 | 0.09 | None |

| Compound 12 | CBV5 | 0.06 | None |

| Compound 13 | CBV5 | 0.3 | None |

Anticancer Properties

The anticancer potential of this compound has been explored extensively. A study on quinoxaline derivatives indicated that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7, outperforming traditional chemotherapy agents like doxorubicin .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

| Doxorubicin | HCT-116 | 3.23 |

Chemical Synthesis and Modifications

This compound serves as a precursor for synthesizing various biologically active compounds through nucleophilic substitution reactions with amines and nitrogen-containing heterocycles . These reactions can yield a library of derivatives with tailored biological activities.

Table 3: Synthesis of Quinoxaline Derivatives

| Reaction Type | Yield (%) |

|---|---|

| Nucleophilic substitution with amines (aromatic) | 88-97 |

| Nucleophilic substitution with secondary amines | Moderate to Good |

Organic Solar Cells

The application of this compound in materials science is particularly promising in the field of organic photovoltaics. Studies have demonstrated that polymers based on this compound can be utilized as electron donors in organic solar cells (OSCs). The photophysical properties of these polymers indicate effective light absorption and energy conversion capabilities .

Table 4: Photophysical Properties of Quinoxaline-based Polymers

| Polymer Name | Bandgap (eV) | Absorption Range (nm) |

|---|---|---|

| P(BDTT-TfQT) | Wide bandgap | 394 - 457 |

Study on Dual Kinase Inhibition

A recent investigation into dual Pim-1/2 kinase inhibitors revealed that derivatives of this compound demonstrated selective inhibition profiles, suggesting their potential in treating diseases related to dysfunctional kinase signaling pathways .

Synthesis and Characterization

Research has focused on synthesizing various fluorinated quinoxalines through advanced synthetic routes, including microwave-assisted methods that enhance yields and reduce reaction times . These methods are pivotal for developing new therapeutic agents efficiently.

Mécanisme D'action

The mechanism of action of 6-fluoroquinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of bacterial DNA synthesis . This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties .

Comparaison Avec Des Composés Similaires

Halo-Substituted Quinoxalines

6-Fluoroquinoxaline belongs to a broader class of halo-quinoxalines, including 6-chloro-, 6-bromo-, and 6-iodo-7-nitroquinoxalines (2a-d) . These compounds share a nitro group at the 7-position but differ in the halogen's electronegativity and leaving-group ability. For example:

- 6-Chloro-7-nitroquinoxaline: Synthesized via condensation of 1,2-diamino-4-chloro-5-nitrobenzene with diketones .

Substituent Effects on the Quinoxaline Ring

Modifications at the 2- and 3-positions of this compound significantly influence reactivity and product yields:

- Electron-Donating Groups: 2,3-Difuryl-substituted this compound reacts rapidly with cyclic secondary amines (88–97% yield in 30 minutes) due to enhanced electron density at the reaction site .

- Steric Hindrance : Bulky substituents, such as 2,3-di-p-tolyl groups, slow reaction rates, necessitating prolonged reaction times (e.g., 60–90 minutes) .

- Aliphatic vs. Aromatic Amines : Aliphatic amines (e.g., pyrrolidine) yield moderately (60–70%), while aromatic heterocycles (e.g., pyrazole) achieve >90% yields due to superior nucleophilicity and reduced steric interference .

Data Tables

Table 1: Reaction Yields of this compound Derivatives

Table 2: Physicochemical Properties of Halo-Quinoxalines

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity in SNAr |

|---|---|---|---|

| This compound | 148.14 | 108–110 | High |

| 6-Chloro-7-nitroquinoxaline | 213.58 | N/A | Moderate |

| 6-Bromo-7-nitroquinoxaline | 258.02 | N/A | Low |

Key Research Findings

Microwave Optimization: Reactions under microwave irradiation in DMSO achieve near-quantitative yields (93%) for 6-aminoquinoxalines, reducing side products and energy consumption .

Steric and Electronic Effects : Electron-rich substituents (e.g., furyl) enhance SNAr rates, while bulky groups (e.g., p-tolyl) necessitate extended reaction times .

Activité Biologique

6-Fluoroquinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug design. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

This compound is characterized by the presence of a fluorine atom at the sixth position of the quinoxaline ring. This substitution significantly influences its pharmacological properties, enhancing its interaction with biological targets.

This compound exhibits various biological activities primarily through its ability to inhibit specific enzymes and cellular pathways:

- Inhibition of JSP-1 : Research indicates that this compound derivatives can act as potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a dual-specificity protein phosphatase implicated in inflammatory and oncological diseases. In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against JSP-1, making them potential candidates for therapeutic applications in conditions related to dysfunctional JNK signaling .

- Antiproliferative Effects : Compounds derived from this compound have demonstrated antiproliferative properties against various cancer cell lines. A study highlighted that modifications in the structure of quinoxaline derivatives led to increased cytotoxicity against adenocarcinoma cells under both normoxic and hypoxic conditions . The presence of fluorine at the 6-position was crucial for enhancing these effects.

- Hypoxia-Induced Inhibition : The ability of this compound derivatives to inhibit hypoxia-inducible factor 1-alpha (HIF-1α) has been noted, which is significant in cancer therapy as HIF-1α plays a critical role in tumor angiogenesis and survival under low oxygen conditions .

Case Study 1: Anticancer Activity

A series of studies evaluated the cytotoxic effects of various this compound derivatives on cancer cell lines. For instance, compounds such as 14b exhibited a high hypoxia cytotoxicity ratio (HCR) when tested against MCF7 cells, demonstrating their potential as anti-cancer agents targeting HIF-1α .

| Compound | IC50 (μM) | HCR | Target |

|---|---|---|---|

| 13a | 300 | 39.8 | HIF-1α |

| 14b | <1 | High | MCF7 |

Case Study 2: JSP-1 Inhibition

In another investigation, a library of 6-aminoquinoxalines synthesized from this compound was tested for JSP-1 inhibition. Notably, compound 16 displayed remarkable inhibitory activity with an IC50 value significantly lower than other tested compounds .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 16 | <0.5 | Potent |

| Others | >2 | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoroquinoxaline, and how can microwave-assisted methods improve yield and efficiency?

Microwave-assisted synthesis offers accelerated reaction kinetics and higher purity compared to conventional methods. For example, this compound derivatives can be synthesized via nucleophilic substitution under microwave irradiation, achieving yields up to 76% with reduced reaction times . Key parameters include solvent choice (e.g., DMF), temperature control (110–120°C), and irradiation duration (10–15 minutes). Researchers should optimize these variables systematically and validate purity using techniques like NMR (e.g., δ 8.12–8.17 ppm for aromatic protons) .

Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?

- Spectroscopic Methods :

- 1H-NMR : Aromatic proton signals (e.g., δ 7.14–8.17 ppm) and substituent-specific shifts (e.g., δ 2.37–2.38 ppm for methyl groups) .

- EIMS : Molecular ion peaks (e.g., m/z 328 for 2,3-di(4-methylphenyl)-6-fluoroquinoxaline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during this compound synthesis?

Contradictions may arise from impurities, solvent effects, or side reactions. Mitigation strategies include:

- Replication : Repeat experiments under identical conditions.

- Alternative Characterization : Cross-validate using -NMR or X-ray crystallography.

- Computational Modeling : Simulate reaction pathways (e.g., DFT calculations) to identify intermediates or transition states .

- Byproduct Analysis : Use LC-MS to detect minor components and adjust reaction parameters (e.g., reducing temperature to suppress decomposition) .

Q. What frameworks (e.g., FINER, PICOT) are suitable for designing hypothesis-driven studies on this compound’s biological or catalytic applications?

- FINER Criteria :

- Feasible : Ensure access to specialized equipment (e.g., microwave reactors).

- Novel : Explore understudied applications (e.g., JSP-1 inhibition ).

- PICOT Framework :

- Population/Problem : Target enzyme or receptor (e.g., kinase inhibitors).

- Intervention : this compound derivatives with variable substituents.

- Comparison : Benchmark against existing inhibitors (e.g., staurosporine).

- Outcome : IC values or binding affinity measurements .

Q. How should researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

- Variable Selection : Systematically modify substituents (e.g., electron-withdrawing groups at position 6).

- Biological Assays : Use dose-response curves for IC determination.

- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .

Q. Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing biological or catalytic data involving this compound?

- Dose-Response Analysis : Fit data to Hill equations using software like GraphPad Prism.

- Error Handling : Report standard deviations (≥3 replicates) and use ANOVA for multi-group comparisons.

- Outlier Detection : Apply Grubbs’ test or leverage residual plots .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Detailed Protocols : Document exact molar ratios, solvent grades, and equipment settings.

- Open Data : Share raw NMR/MS files and crystallographic data in repositories like Zenodo.

- Peer Validation : Collaborate with independent labs to replicate key findings .

Q. Data Presentation and Publication Guidelines

Q. What are the best practices for presenting synthetic and analytical data in manuscripts?

- Tables : Summarize yields, spectral data, and biological activity (example below).

- Figures : Highlight key trends (e.g., SAR heatmaps or reaction mechanisms).

- Supplemental Information : Include full characterization data for all new compounds .

| Compound | Yield (%) | H-NMR (δ, ppm) | EIMS (m/z) |

|---|---|---|---|

| 2d | 76 | 8.12–8.17 (aromatic) | 328 |

Q. Future Directions

Q. What gaps exist in the current understanding of this compound’s applications, and how can they be addressed?

Propriétés

IUPAC Name |

6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXCXZJOGOGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380874 | |

| Record name | 6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-14-0 | |

| Record name | 6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.